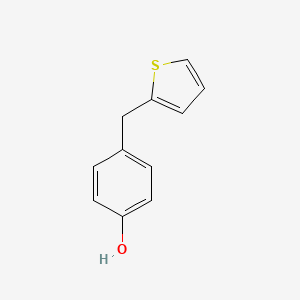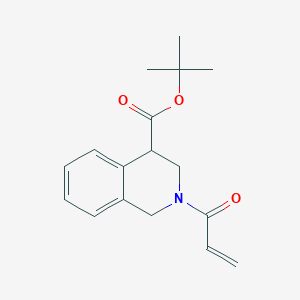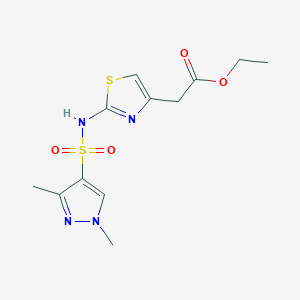
ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be found in databases like the NIST Chemistry WebBook .科学的研究の応用
Antibacterial Activity
Research indicates that derivatives containing the sulfonamido moiety, similar to ethyl 2-(2-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)thiazol-4-yl)acetate, have been synthesized and tested for antibacterial properties. For example, novel heterocyclic compounds with a sulfonamido group have shown significant antibacterial activity, highlighting their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antiglaucoma Activity
Studies on pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, a class to which our compound is related, have shown inhibitory effects on carbonic anhydrase isoenzymes, suggesting a potential application in the treatment of glaucoma (Kasımoğulları et al., 2010).
Cancer Research
Sulfonamide-based compounds, including pyrazole derivatives, have been explored for their potential in cancer treatment. Their ability to inhibit human carbonic anhydrase isoenzymes suggests a mechanism that could be exploited in anticancer strategies (Büyükkıdan et al., 2017).
Anti-Inflammatory and Analgesic Properties
Celecoxib derivatives, structurally related to this compound, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).
Corrosion Inhibition
The study of pyrazole-type organic compounds, including ethyl derivatives, has revealed their efficacy as corrosion inhibitors for steel in acidic solutions. This research suggests the potential industrial application of these compounds in protecting metals against corrosion (Tebbji et al., 2005).
作用機序
Pyrazoles
are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are important types of molecules and natural products and play a main role in cell biology . The application of pyrazole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Thiazoles
, on the other hand, are found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
将来の方向性
特性
IUPAC Name |
ethyl 2-[2-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-4-20-11(17)5-9-7-21-12(13-9)15-22(18,19)10-6-16(3)14-8(10)2/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXVHVIXHNHJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2973139.png)
![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)
![4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B2973143.png)
![4-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2973144.png)
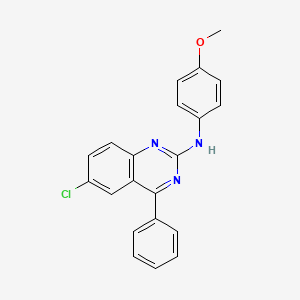
![3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973148.png)
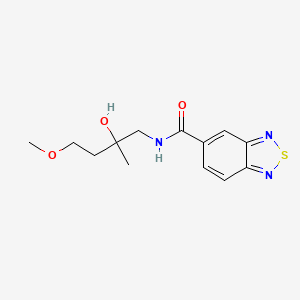
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2973151.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)

